Methyl 2-chloromethylbenzoate
Overview
Description
Synthesis Analysis
Methyl 2-chloromethylbenzoate can be synthesized through various routes. One common method involves the reaction of 2-benzofuran-1(3H)-one with boron trifluoride diethyl etherate, followed by treatment with thionyl chloride and subsequent hydrolysis with methanol . The detailed synthetic pathways and experimental conditions can be explored further in relevant literature.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chloromethyl group attached to it. The chlorine atom is bonded to the benzylic carbon, resulting in an electron-deficient center. The ester group (methyl benzoate) is also part of the molecule, contributing to its overall structure .
Chemical Reactions Analysis
The choice between these reactions depends on reaction conditions and reagent stoichiometry .
Scientific Research Applications
Genotoxic Impurity Detection in Pharmaceuticals
Methyl 2-chloromethylbenzoate, as a variant of methyl 2-(chloromethyl)-3-nitrobenzoate, plays a crucial role in the pharmaceutical industry. It is identified as a potential genotoxic impurity in the drug substance Lenalidomide. A study by Gaddam et al. (2020) developed and validated an HPLC method for its detection and quantification. This method provides a reliable tool for ensuring drug safety by detecting genotoxic impurities, which is critical for pharmaceutical quality control (Gaddam, K., et al., 2020).
Chemical Reactivities and Mutagenic Properties
The compound has been studied for its chemical and mutagenic properties, particularly in the form of chloromethylbenzo[a]pyrenes. A study conducted by León et al. (1985) explored the reactivity and mutagenicity of chloromethylbenzo[a]pyrenes, providing insights into the potential carcinogenic properties of methylated polycyclic aromatic hydrocarbons. This research contributes to understanding the environmental and health risks associated with these compounds (León, A. A., et al., 1985).
Antitumor and Antifilarial Agents
In the field of medicinal chemistry, derivatives of this compound have been synthesized for potential antitumor and antifilarial applications. Kumar et al. (1993) synthesized derivatives like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, showing significant in vivo antifilarial activity and cytotoxic activity against leukemia cells. This highlights the compound's potential as a basis for developing new therapeutic agents (Kumar, Y., et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(chloromethyl)benzoate, also known as Methyl 2-chloromethylbenzoate or Benzoic acid, 2-(chloromethyl)-, methyl ester, primarily targets the benzylic carbon and the acyl carbon in organic compounds . The benzylic carbon is more electron deficient than the carbon associated with the ester .
Mode of Action
The interaction of Methyl 2-(chloromethyl)benzoate with its targets involves a nucleophilic substitution reaction . The compound exerts a negative inductive effect which decreases the electron density on the benzylic carbon . On the other hand, the acyl carbon of the compound receives a positive mesomeric effect due to the phenyl ring .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(chloromethyl)benzoate involve the conversion of phenylacetonitrile to carboxylic acid and the hydrolysis of acyl cyanide to carboxylic acid . These reactions result in significant downstream effects, altering the chemical structure and properties of the targeted compounds .
Pharmacokinetics
The compound’s molecular weight, polar surface area, and logp value suggest that it may have moderate bioavailability
Result of Action
The molecular and cellular effects of Methyl 2-(chloromethyl)benzoate’s action primarily involve the transformation of organic compounds. The compound’s ability to decrease electron density on the benzylic carbon and increase it on the acyl carbon can lead to significant changes in the structure and properties of the targeted compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-(chloromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, such as potassium cyanide . Additionally, the conditions of hydrolysis can impact the compound’s ability to convert acyl cyanide to carboxylic acid .
Properties
IUPAC Name |
methyl 2-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHZCIWUDPKSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187650 | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34040-62-5 | |
Record name | Benzoic acid, 2-(chloromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34040-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloromethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-CHLOROMETHYLBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQL5KKV3B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl 2-chloromethylbenzoate typically used for in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its structure, featuring both an electrophilic chloromethyl group and an ester functionality, allows for diverse reactions. For instance, it is utilized in the synthesis of substituted benzothieno[3,2-c]isoquinolin-5(6H)-ones [], pyrido[3´,2´:4,5]thieno[3,2-c]isoquinolin-5(6H)-ones [], and 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives []. These heterocyclic compounds are of significant interest due to their potential biological activities.
Q2: Can you elaborate on the significance of the chloromethyl group in this compound for synthesis?
A2: The chloromethyl group in this compound acts as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines or thiols, into the molecule, leading to the formation of more complex structures. This reactivity is clearly demonstrated in the synthesis of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives where the chloromethyl group is key for introducing the organylamino substituent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.